molecular formula C10H12N2O B14004108 N-(4-(aminomethyl)phenyl)acrylamide

N-(4-(aminomethyl)phenyl)acrylamide

Cat. No.: B14004108
M. Wt: 176.21 g/mol
InChI Key: LNOJQBCYGMAKKK-UHFFFAOYSA-N
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Description

N-(4-(aminomethyl)phenyl)acrylamide is an organic compound with the molecular formula C10H12N2O It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-(aminomethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Schotten-Baumann Reaction: One common method for synthesizing N-(4-(aminomethyl)phenyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically involves the reaction of 4-(aminomethyl)aniline with acryloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Continuous Flow Synthesis: Another method involves continuous flow synthesis, which offers advantages in terms of safety and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Continuous flow processes are often preferred due to their scalability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-(aminomethyl)phenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted amides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amides and amines.

Scientific Research Applications

N-(4-(aminomethyl)phenyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)phenyl)acrylamide involves its interaction with biological nucleophiles, such as DNA bases, proteins, or peptides. The compound can form covalent bonds with these nucleophiles, leading to various biological effects. For example, its reactivity with glutathione can lead to disturbances in the redox balance, making cells more vulnerable to reactive oxygen species . This reactivity is primarily due to the electrophilic nature of the acrylamide group, which can undergo nucleophilic addition reactions with biological molecules.

Comparison with Similar Compounds

N-(4-(aminomethyl)phenyl)acrylamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOJQBCYGMAKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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